(8alpha,9R)-1-(9-Anthracenylmethyl)-9-methoxy-cinchonanium Iodide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(8alpha,9R)-1-(9-Anthracenylmethyl)-9-methoxy-cinchonanium Iodide is a complex organic compound that features a cinchonanium core with an anthracenylmethyl and methoxy substituent
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (8alpha,9R)-1-(9-Anthracenylmethyl)-9-methoxy-cinchonanium Iodide typically involves multiple steps, starting from readily available precursors. One common method involves the reaction of 9-anthracenemethanol with cinchonine in the presence of a suitable base to form the intermediate, which is then methylated using methyl iodide to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This could include the use of microwave-assisted synthesis to reduce reaction times and improve efficiency .
Chemical Reactions Analysis
Types of Reactions
(8alpha,9R)-1-(9-Anthracenylmethyl)-9-methoxy-cinchonanium Iodide can undergo various chemical reactions, including:
Oxidation: The anthracenylmethyl group can be oxidized to form anthraquinone derivatives.
Reduction: The compound can be reduced to form dihydro derivatives.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide or sodium ethoxide.
Major Products Formed
The major products formed from these reactions include anthraquinone derivatives, dihydro derivatives, and various substituted cinchonanium compounds .
Scientific Research Applications
Chemistry
In chemistry, (8alpha,9R)-1-(9-Anthracenylmethyl)-9-methoxy-cinchonanium Iodide is used as a reagent in various organic synthesis reactions, including Diels-Alder reactions and polymerization processes .
Biology
Medicine
In medicine, this compound is being explored for its potential use as an antimalarial agent due to its structural similarity to other known antimalarial compounds .
Industry
Industrially, this compound can be used in the production of advanced materials, including polymers and nanomaterials .
Mechanism of Action
The mechanism of action of (8alpha,9R)-1-(9-Anthracenylmethyl)-9-methoxy-cinchonanium Iodide involves its interaction with specific molecular targets, such as enzymes and receptors. The anthracenylmethyl group allows for strong π-π interactions with aromatic residues in proteins, while the cinchonanium core can interact with various biological pathways . This dual interaction mechanism makes it a versatile compound for various applications.
Comparison with Similar Compounds
Similar Compounds
9-Anthraldehyde oxime: Used in the synthesis of cyclic and heterocyclic compounds.
9-Anthracenemethanol: Utilized in Diels-Alder reactions and polymerization processes.
Anthracen-9-ylmethylene-(4-methoxyphenyl)amine: Employed as a promoter in palladium-catalyzed reactions.
Uniqueness
(8alpha,9R)-1-(9-Anthracenylmethyl)-9-methoxy-cinchonanium Iodide stands out due to its unique combination of an anthracenylmethyl group and a cinchonanium core, which provides a distinct set of chemical and biological properties not found in other similar compounds .
Properties
Molecular Formula |
C35H35IN2O |
---|---|
Molecular Weight |
626.6 g/mol |
IUPAC Name |
4-[[(1S)-1-(anthracen-9-ylmethyl)-5-ethenyl-1-azoniabicyclo[2.2.2]octan-2-yl]-methoxymethyl]quinoline;iodide |
InChI |
InChI=1S/C35H35N2O.HI/c1-3-24-22-37(23-32-28-12-6-4-10-26(28)20-27-11-5-7-13-29(27)32)19-17-25(24)21-34(37)35(38-2)31-16-18-36-33-15-9-8-14-30(31)33;/h3-16,18,20,24-25,34-35H,1,17,19,21-23H2,2H3;1H/q+1;/p-1/t24?,25?,34?,35?,37-;/m0./s1 |
InChI Key |
APQOVWPBGQXIRN-ZGMSOSNZSA-M |
Isomeric SMILES |
COC(C1CC2CC[N@+]1(CC2C=C)CC3=C4C=CC=CC4=CC5=CC=CC=C53)C6=CC=NC7=CC=CC=C67.[I-] |
Canonical SMILES |
COC(C1CC2CC[N+]1(CC2C=C)CC3=C4C=CC=CC4=CC5=CC=CC=C53)C6=CC=NC7=CC=CC=C67.[I-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.